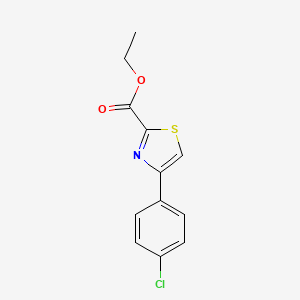

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSJMEGGOPRTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503177 | |

| Record name | Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75680-91-0 | |

| Record name | Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a heterocyclic organic compound featuring a central thiazole ring. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and reported biological activities of this compound and its close analogs, with a focus on its potential as a lead molecule for the development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of organic synthesis, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀ClNO₂S | [1] |

| Molecular Weight | 267.73 g/mol | [1] |

| CAS Number | 75680-91-0 | [2] |

| Appearance | Solid | [1] |

| SMILES | O=C(OCC)C1=NC(C(C=C2)=CC=C2Cl)=CS1 | [1] |

| InChI Key | RCSJMEGGOPRTDG-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis.[3] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, the likely precursors are ethyl 2-chloro-3-oxo-3-(4-chlorophenyl)propanoate and thiooxamic acid ethyl ester.

General Experimental Protocol (Hantzsch Thiazole Synthesis)

The following is a generalized protocol for the Hantzsch synthesis of a 4-aryl-1,3-thiazole-2-carboxylate, which can be adapted for the specific synthesis of this compound.

Materials:

-

α-Halo-β-ketoester (e.g., ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate) (1 equivalent)

-

Thioamide (e.g., Ethyl thiooxamate) (1.1-1.5 equivalents)

-

Absolute Ethanol

-

Reflux condenser

-

Stirring apparatus

-

Beakers

-

Büchner funnel and vacuum filtration apparatus

-

5% Sodium bicarbonate solution

-

Deionized water

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve the α-halo-β-ketoester in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add the thioamide to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[3]

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water, which should induce precipitation.

-

Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold deionized water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Logical Workflow for Hantzsch Synthesis:

Caption: A generalized workflow for the Hantzsch synthesis of thiazole derivatives.

Biological Activities

Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While specific quantitative data for this compound is not extensively available in the public domain, the biological potential of structurally similar compounds provides valuable insights.

Antimicrobial Activity

Thiazole-containing compounds have shown potent activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy of new chemical entities is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Table of Antimicrobial Activity for Structurally Related Thiazole Derivatives:

| Compound | Organism | MIC (mg/mL) | MBC/MFC (mg/mL) | Reference |

| Heteroaryl(aryl) thiazole derivative 3 | S. aureus | 0.23 | 0.47 | [4] |

| B. cereus | 0.23 | 0.47 | [4] | |

| E. coli | 0.23 | 0.47 | [4] | |

| S. Typhimurium | 0.23 | 0.47 | [4] | |

| Heteroaryl(aryl) thiazole derivative 9 | C. albicans | 0.06 | 0.11 | [4] |

| A. fumigatus | 0.11 | 0.23 | [4] |

Anticancer Activity

The thiazole scaffold is a key component in several anticancer drugs. Novel thiazole derivatives are continuously being explored for their potential to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table of Anticancer Activity for Structurally Related 4-(4-chlorophenyl)thiazole Derivatives:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol 82f | - | 63.11 (µg/mL) | [5] |

| 4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline 82g | - | 67.93 (µg/mL) | [5] |

| 4-(4-chlorophenyl)thiazole derivative 1f | T. cruzi (trypomastigote) | 1.67 | [6] |

| T. cruzi (amastigote) | 1.96 | [6] | |

| L. amazonensis (promastigote) | 19.86 | [6] |

Anti-inflammatory Activity

Certain thiazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Table of Anti-inflammatory Activity for Structurally Related Thiazole Derivatives:

| Compound | Assay | % Inhibition | Reference |

| Substituted phenyl thiazole derivative 3c | Carrageenan-induced rat paw edema (3rd hour) | - | [7] |

| Substituted phenyl thiazole derivative 5e | Carrageenan-induced rat paw edema (5th hour, 20 mg/kg) | 64.59 ± 1.49 | [8] |

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing: Microdilution Method

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Test compound

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Workflow for Antimicrobial Susceptibility Testing:

References

- 1. Ethyl 4-(4-chlorophenyl)-2-thiazole carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. wjpmr.com [wjpmr.com]

- 8. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

An In-depth Technical Guide to Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

CAS Number: 75680-91-0

This technical guide provides a comprehensive overview of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound is a solid compound at room temperature. Its fundamental properties are summarized in the table below, providing a quantitative snapshot of its key characteristics.[1]

| Property | Value | Reference |

| CAS Number | 75680-91-0 | |

| Molecular Formula | C₁₂H₁₀ClNO₂S | [1] |

| Molecular Weight | 267.73 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 106-108 °C | |

| Purity | ≥95% | |

| InChI Key | RCSJMEGGOPRTDG-UHFFFAOYSA-N | [1] |

| SMILES | O=C(OCC)C1=NC(C(C=C2)=CC=C2Cl)=CS1 | [1] |

Synthesis

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings. This reaction typically involves the condensation of an α-haloketone with a thioamide.

General Experimental Protocol (Hantzsch Thalassemia Synthesis)

-

Reaction Setup: To a solution of a suitable thioamide in a polar solvent such as ethanol, an equimolar amount of an α-haloketone is added.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization from a suitable solvent or by column chromatography on silica gel.

For the synthesis of this compound, the likely starting materials would be ethyl 2-chloro-3-oxobutanoate and 4-chlorothiobenzamide.

Caption: General workflow for the Hantzsch synthesis of the target compound.

Spectral Data

While a comprehensive set of spectral data for this compound is not publicly available, researchers can expect characteristic peaks in NMR, IR, and mass spectrometry that would confirm the structure of the molecule. One supplier notes that they do not collect analytical data for this product.[1]

-

¹H NMR: Expected signals would include peaks for the ethyl group (a quartet and a triplet), aromatic protons from the chlorophenyl ring, and a singlet for the proton on the thiazole ring.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, carbons of the ethyl group, aromatic carbons, and the carbons of the thiazole ring.

-

IR Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ester, C=N and C=S stretching of the thiazole ring, and C-Cl stretching of the chlorophenyl group.

-

Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (267.73), with a characteristic isotopic pattern due to the presence of chlorine.

Biological Activity and Potential Applications

Thiazole derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as an important intermediate in the synthesis of more complex, biologically active molecules.[2] It is particularly noted for its use in developing pharmaceuticals targeting central nervous system disorders and as antimicrobial agents.[2]

A structurally related compound, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, has been identified as a potent inducer of Oct3/4, a key transcription factor in pluripotent stem cells.[3] This suggests that derivatives of this compound could be explored for their potential in regenerative medicine and stem cell research.

Given the diverse biological activities of the thiazole scaffold, this compound represents a valuable building block for the development of novel therapeutic agents. Further research into its biological effects and the synthesis of its derivatives is warranted.

Caption: Potential applications stemming from the core compound.

Safety Information

This compound is classified as causing serious eye irritation (H319).[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses and gloves. In case of eye contact, rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, do so and continue rinsing.[1]

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS07 | [1] |

| Signal Word | Warning | [1] |

| Hazard Statement | H319: Causes serious eye irritation | [1] |

| Precautionary Statement | P305 + P351 + P338 | [1] |

References

Structure and chemical formula of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring a substituted thiazole ring, is a recognized pharmacophore present in numerous biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, a detailed, representative synthetic protocol, and its characteristic physicochemical and spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiazole-based compounds for therapeutic development.

Chemical Structure and Properties

This compound is characterized by a central 1,3-thiazole ring substituted at the 2-position with an ethyl carboxylate group and at the 4-position with a 4-chlorophenyl group.

Chemical Formula: C₁₂H₁₀ClNO₂S[1][2]

Molecular Weight: 267.73 g/mol [1][2]

Structure:

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀ClNO₂S | [1][2] |

| Molecular Weight | 267.73 g/mol | [1][2] |

| Appearance | Solid (predicted) | [1] |

| SMILES | O=C(OCC)C1=NC(C(C=C2)=CC=C2Cl)=CS1 | [1] |

| InChI | 1S/C12H10ClNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | [1] |

| InChIKey | RCSJMEGGOPRTDG-UHFFFAOYSA-N | [1] |

Synthesis

The most common and efficient method for the synthesis of 4-aryl-1,3-thiazole-2-carboxylates is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, the reaction would proceed between 2-bromo-1-(4-chlorophenyl)ethan-1-one and ethyl 2-thiooxamate.

Experimental Protocol: Representative Hantzsch Thiazole Synthesis

This protocol is a representative procedure based on established Hantzsch synthesis methodologies for structurally similar compounds.

Materials:

-

2-bromo-1-(4-chlorophenyl)ethan-1-one

-

Ethyl 2-thiooxamate

-

Absolute Ethanol

-

Triethylamine (optional, as a base)

-

Deionized Water

-

Sodium Bicarbonate (5% aqueous solution)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 equivalent) in absolute ethanol.

-

To this solution, add ethyl 2-thiooxamate (1.0-1.2 equivalents).

-

The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within 2-4 hours), the mixture is allowed to cool to room temperature.

-

The cooled reaction mixture is then poured into a beaker containing cold deionized water, which should induce the precipitation of the crude product.

-

If the starting materials were used as hydrochloride salts, the solution should be neutralized by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

-

The solid precipitate is collected by vacuum filtration using a Büchner funnel.

-

The collected solid is washed with ample deionized water to remove any inorganic impurities.

-

The crude product is dried in a desiccator or a vacuum oven at a low temperature.

-

For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds found in the literature.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | s | 1H | Thiazole-H5 |

| ~7.85 | d | 2H | Ar-H (ortho to C-thiazole) |

| ~7.45 | d | 2H | Ar-H (meta to C-thiazole) |

| ~4.45 | q | 2H | -OCH₂CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 | C=O (ester) |

| ~158.0 | Thiazole-C2 |

| ~150.0 | Thiazole-C4 |

| ~135.0 | Ar-C (ipso, C-Cl) |

| ~133.0 | Ar-C (ipso, C-thiazole) |

| ~129.0 | Ar-CH (meta to C-thiazole) |

| ~128.0 | Ar-CH (ortho to C-thiazole) |

| ~125.0 | Thiazole-C5 |

| ~62.0 | -OCH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretch (aromatic and thiazole) |

| ~2980 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1600, 1480 | C=C and C=N stretching (aromatic and thiazole) |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-N stretch |

| ~830 | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 267/269 | [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes) |

| 222/224 | [M - OCH₂CH₃]⁺ |

| 194/196 | [M - COOCH₂CH₃]⁺ |

| 154 | [C₈H₄ClS]⁺ |

Biological and Pharmacological Relevance

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with a wide range of pharmacological properties. Thiazole derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer activities. Furthermore, the 4-chlorophenyl substituent is a common feature in many active pharmaceutical ingredients. This compound is often used as an intermediate in the synthesis of more complex, biologically active molecules targeting conditions such as central nervous system disorders and microbial infections.[2]

Experimental and Logical Workflows

The synthesis of this compound follows a logical and well-established chemical pathway. The general workflow is depicted below.

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound serves as a valuable building block in the synthesis of potentially therapeutic agents. This guide provides a foundational understanding of its structure, a representative synthetic method, and expected analytical data. Further research into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

The Multifaceted Biological Activities of 4-(4-Chlorophenyl)thiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-chlorophenyl)thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, in-vitro and in-vivo biological activities, and mechanisms of action of various derivatives based on this core structure. Quantitative data from numerous studies are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Anticancer Activity

Derivatives of 4-(4-chlorophenyl)thiazole have exhibited significant cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to be the inhibition of tubulin polymerization and the modulation of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR).

Inhibition of Tubulin Polymerization

Several 4-(4-chlorophenyl)thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in cancer cells.[1][2][3][4][5][6]

Quantitative Data: Tubulin Polymerization Inhibition

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-disubstituted thiazole derivative | - | 2.00 | [2] |

| Thiazole-hydrazone-indole conjugate | - | 1.68 | [2] |

| Thiazole-naphthalene hybrid | - | 3.3 | [2] |

| Thiazol-5(4H)-one derivatives | HCT-116, HepG-2, MCF-7 | 9.33 - 14.17 (nM) | [5] |

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Certain 4-(4-chlorophenyl)thiazole-based compounds have been shown to inhibit EGFR kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[7][8][9][10][11]

Quantitative Data: EGFR Kinase Inhibition

| Compound Class | EGFR Kinase Type | IC50 (nM) | Reference |

| Quinazoline-based thiazole derivative | Wild-type | 2.17 - 16.32 | [9] |

| Quinazoline-based thiazole derivative | L858R/T790M mutant | 2.81 | [9] |

| Quinazoline-based thiazole derivative | L858R/T790M/C797S mutant | 3.62 | [9] |

| Imidazo[2,1-b]thiazole derivative | EGFR | 122 - 153 | [10] |

| Imidazo[2,1-b]thiazole derivative | HER2 | 78 - 108 | [10] |

General Cytotoxicity

Quantitative Data: In Vitro Anticancer Activity (MTT Assay)

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Various | Not specified, but showed maximum cytotoxicity | [12] |

| 2-[2-[4-hydroxy -3-subtituted benzylidene] hydrazinyl]-thiazole 4[5H]-one | MCF-7, HepG2 | Exhibited antiproliferative activity | [13] |

| 4-cyanophenyl-2-hydrazinylthiazoles | MCF-7 | 1.0 - 1.7 | [14] |

| 4-cyanophenyl-2-hydrazinylthiazoles | HCT-116 | 1.1 - 1.6 | [14] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[15][16]thiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 panel | Most active of the series | [17] |

Antimicrobial and Antiparasitic Activity

The 4-(4-chlorophenyl)thiazole core is also prevalent in compounds with potent antimicrobial and antiparasitic properties.

Antimicrobial Activity

These compounds have been evaluated against various bacterial and fungal strains, demonstrating significant growth inhibition.

Quantitative Data: Antimicrobial Activity

| Compound Derivative | Microorganism | Zone of Inhibition (mm) | Reference |

| 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one (4a) | B. subtilis, E. coli, S. aureus | Promising activity | [18] |

| 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine (3c) | A. flavus | Promising activity | [18] |

| 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one (4b) | A. flavus | Promising activity | [18] |

| 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine (3a) | A. niger | Maximum zone of inhibition | [18] |

| 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one (4a) | A. niger | Maximum zone of inhibition | [18] |

Antiparasitic Activity

Significant activity has been reported against neglected tropical disease pathogens like Leishmania amazonensis and Trypanosoma cruzi.[16][19][20]

Quantitative Data: Leishmanicidal and Trypanocidal Activity

| Compound Class | Parasite Form | IC50 (µM) | Reference |

| 4-(4-chlorophenyl)thiazole derivatives | L. amazonensis promastigote | 19.86 - 200 | [19][20] |

| 4-(4-chlorophenyl)thiazole derivatives | L. amazonensis amastigote | 101 - >200 | [19][20] |

| 4-(4-chlorophenyl)thiazole derivatives | T. cruzi trypomastigote | 1.67 - 100 | [19][20] |

| 4-(4-chlorophenyl)thiazole derivatives | T. cruzi amastigote | 1.96 - >200 | [19][20] |

Anti-inflammatory and Other Activities

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been demonstrated in vivo, notably through the carrageenan-induced paw edema model.[21][22][23] Some derivatives also exhibit inhibitory activity against enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).[24]

Quantitative Data: Anti-inflammatory and 5-LOX Inhibition

| Compound Derivative | Assay | Activity | Reference |

| 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo [d]thiazol-2-yl)methylene)thiazol-2-amine (3c) | Carrageenan-induced paw edema | Most active of the series (50 mg/kg p.o.) | [22] |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e) | Carrageenan-induced paw edema | 64.59% inhibition at 5h (20 mg/kg) | [23] |

| 4-(4-chlorophenyl)thiazol-2-amine (20) | 5-LOX inhibition | IC50 = 50 nM | [24] |

DNase I Inhibition

Certain 4-(4-chlorophenyl)thiazol-2-amines have been identified as inhibitors of bovine pancreatic DNase I.[24]

Quantitative Data: DNase I Inhibition

| Compound Derivative | Assay | IC50 (µM) | Reference |

| 4-(4-chlorophenyl)thiazol-2-amine (19) | DNase I inhibition | 79.79 | [24] |

Experimental Protocols

In Vitro Anticancer Drug Screening (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 4-(4-chlorophenyl)thiazole compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes the evaluation of the anti-inflammatory effects of the test compounds in a rat model.

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

1% (w/v) λ-Carrageenan solution in sterile saline

-

Test compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Reference drug (e.g., Diclofenac sodium)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Grouping: Divide animals into control, standard, and test groups.

-

Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Inflammation Induction: After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the compounds.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Test compound (dissolved in a suitable solvent)

-

Positive control (standard antibiotic/antifungal)

-

Sterile cork borer

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum.

-

Plate Preparation: Pour the molten agar into petri dishes and allow to solidify. Spread the microbial inoculum evenly over the agar surface.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a fixed volume of the test compound solution, positive control, and solvent control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours (bacteria) or 48-72 hours (fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Visualizations

Experimental Workflows

Caption: General experimental workflow for in vitro anticancer screening.

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Signaling Pathway

Caption: Simplified EGFR signaling pathway and the inhibitory action.

References

- 1. benchchem.com [benchchem.com]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel High-Throughput Deoxyribonuclease 1 Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. inotiv.com [inotiv.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. singerinstruments.com [singerinstruments.com]

- 9. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. DNAse I qualification and sample treatment | Molecular Devices [moleculardevices.com]

- 14. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchhub.com [researchhub.com]

- 16. benchchem.com [benchchem.com]

- 17. abcam.cn [abcam.cn]

- 18. rsc.org [rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

The Ascendancy of Thiazoles: A Technical Guide to the Discovery and Synthesis of Novel Derivatives for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its prevalence in both natural products, such as vitamin B1, and clinically approved drugs underscores its therapeutic significance.[1][2][3] The structural versatility of the thiazole ring allows for extensive modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a plethora of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][4][5][6] This technical guide provides an in-depth exploration of the discovery and synthesis of novel substituted thiazole derivatives, offering detailed experimental protocols and insights into their mechanisms of action for researchers and drug development professionals.

I. Synthetic Strategies for Novel Thiazole Derivatives

The construction of the thiazole ring is a well-established field, with the Hantzsch thiazole synthesis being a classical and widely employed method.[5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5] Modern synthetic approaches have expanded upon this foundation, introducing variations that offer improved yields, milder reaction conditions, and greater substituent diversity.

A. The Hantzsch Thiazole Synthesis: A Cornerstone Methodology

The Hantzsch synthesis remains a fundamental and versatile method for the preparation of thiazole derivatives.[5] The general mechanism involves the reaction of an α-halocarbonyl compound with a thioamide, leading to the formation of a thiazole ring through a cyclocondensation reaction.

A representative experimental workflow for the Hantzsch synthesis is depicted below:

Caption: General workflow for the Hantzsch thiazole synthesis.

B. Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of a fundamental 2-aminothiazole derivative via the Hantzsch reaction.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized water

Equipment:

-

20 mL scintillation vial

-

Magnetic stir bar

-

Hot plate with stirring capability

-

100 mL beaker

-

Büchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add 5 mL of methanol and a magnetic stir bar to the vial.

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Filter the resulting mixture through a Büchner funnel.

-

Wash the collected solid with deionized water.

-

Spread the solid on a tared watch glass and allow it to air dry to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent if necessary.

II. Anticancer Activity of Novel Thiazole Derivatives

A significant area of research focuses on the development of thiazole derivatives as potent anticancer agents. These compounds have been shown to target various cancer cell lines and signaling pathways crucial for tumor growth and survival.

A. Thiazole Derivatives as Potent Cytotoxic Agents

Recent studies have identified several novel thiazole derivatives with significant cytotoxic activity against a range of human cancer cell lines. The inhibitory concentrations (IC₅₀) of these compounds are often in the low micromolar to nanomolar range, highlighting their potential as therapeutic candidates.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |

| HepG2 (Liver) | 7.26 ± 0.44 | [4] | |

| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [7] |

| A549 (Lung) | 0.97 ± 0.13 | [7] | |

| 3b | (NCI-60 Panel) | - | [1] |

| 3e | (NCI-60 Panel) | - | [1] |

| 6g | A549 (Lung) | 1.537 ± 0.097 | [8] |

| 10b | A549 (Lung) | - | [9] |

| 10d | A549 (Lung) | - | [9] |

B. Targeting Key Signaling Pathways in Cancer

The anticancer effects of many thiazole derivatives are attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1] Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[1] Certain thiazole derivatives have been designed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation. Overexpression or activating mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation. Thiazole derivatives have been developed as potent inhibitors of EGFR tyrosine kinase activity.

Caption: Inhibition of the EGFR signaling pathway by thiazole derivatives.

C. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Thiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

-

Phosphate-buffered saline (PBS)

-

96-well plates

Equipment:

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

-

Multichannel pipette

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivative in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the thiazole derivative relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

A generalized workflow for the MTT assay is presented below:

Caption: Experimental workflow for the MTT cytotoxicity assay.

III. Antimicrobial Potential of Novel Thiazole Derivatives

In addition to their anticancer properties, thiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi. The rise of antimicrobial resistance necessitates the development of new therapeutic agents, and thiazoles represent a valuable scaffold in this endeavor.

A. Broad-Spectrum Antimicrobial Activity

Numerous studies have reported the synthesis of novel thiazole derivatives with potent antimicrobial activity. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the efficacy of these compounds.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 43a | S. aureus | 16.1 (µM) | [10] |

| E. coli | 16.1 (µM) | [10] | |

| 37c | Bacteria | 46.9 - 93.7 | [10] |

| Fungi | 5.8 - 7.8 (µM) | [10] | |

| 11 | S. aureus | 150-200 | [11] |

| E. coli | 150-200 | [11] | |

| A. niger | 150-200 | [11] | |

| 12 | S. aureus | 125-150 | [11] |

| E. coli | 125-150 | [11] | |

| A. niger | 125-150 | [11] |

B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Thiazole derivative stock solution (in DMSO)

-

Sterile 96-well microplates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Equipment:

-

Incubator

-

Microplate reader (optional, for visual assessment)

-

Vortex mixer

Procedure:

-

Prepare Serial Dilutions: Prepare two-fold serial dilutions of the thiazole derivative in the appropriate broth medium in the wells of a 96-well microplate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the microplate at the appropriate temperature and for the required duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiazole derivative that completely inhibits the visible growth of the microorganism.

IV. Conclusion

The discovery and synthesis of novel substituted thiazole derivatives continue to be a vibrant and highly productive area of research in medicinal chemistry. The inherent versatility of the thiazole scaffold, coupled with well-established and evolving synthetic methodologies, provides a robust platform for the development of new therapeutic agents. The potent anticancer and antimicrobial activities exhibited by many of these compounds, often linked to the modulation of key signaling pathways, highlight their significant potential in addressing unmet medical needs. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, serving as a valuable resource for researchers dedicated to the advancement of drug discovery and development.

References

- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. jchemrev.com [jchemrev.com]

- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Ethyl Thiazole-2-Carboxylate Compounds in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1] Within this class of compounds, ethyl thiazole-2-carboxylate and its derivatives have garnered significant attention for their synthetic versatility and broad spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and therapeutic potential of these compounds, with a particular focus on their burgeoning role as anticancer agents.

Synthesis of Ethyl Thiazole-2-Carboxylate Derivatives

The construction of the ethyl thiazole-2-carboxylate core and its analogs is primarily achieved through the Hantzsch thiazole synthesis and its variations. This typically involves the condensation of an α-haloketone with a thioamide.

One common and efficient method for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate involves a one-pot reaction starting from ethyl acetoacetate.[2] The process begins with the bromination of ethyl acetoacetate using N-bromosuccinimide (NBS), followed by cyclization with thiourea.[2]

Key Synthetic Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [2]

-

Step 1: Bromination

-

To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in a solution of water (50.0 mL) and tetrahydrofuran (THF) (20.0 mL) at a temperature below 0°C, N-bromosuccinimide (10.5 g, 0.06 mol) is added.

-

The reaction mixture is stirred at room temperature for 2 hours. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).

-

-

Step 2: Cyclization

-

Thiourea (3.80 g, 0.05 mol) is added to the reaction mixture.

-

The mixture is then heated to 80°C for 2 hours.

-

-

Step 3: Work-up and Purification

-

After cooling to room temperature, the mixture is filtered to remove any insoluble substances.

-

Ammonia solution is added to the filtrate, resulting in the formation of a yellow precipitate.

-

The precipitate is stirred at room temperature for 10 minutes and then collected by filtration.

-

The solid is washed with water and recrystallized from ethyl acetate to yield the final product.

-

Protocol 2: Synthesis of Ethyl 2-aminothiazole-5-carboxylate from Ethyl 3-ethoxyacrylate [3]

-

Step 1: Bromination

-

N-bromosuccinimide (19.6 g, 0.11 mol) is slowly added to a solution of ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL) at -10°C.

-

The reaction mixture is then stirred at room temperature for 1 hour.

-

-

Step 2: Cyclization

-

Thiourea (7.6 g, 0.1 mol) is added, and the mixture is heated to 80°C for 1 hour.

-

-

Step 3: Work-up and Purification

-

Upon completion, the solution is cooled to room temperature, and ammonia (20 mL) is added.

-

The resulting paste is stirred for 10 minutes and then filtered.

-

The filter cake is washed with water and dried under vacuum to give the final product.

-

Biological Activities and Therapeutic Potential

Derivatives of ethyl thiazole-2-carboxylate exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The primary focus of recent research has been on the development of these compounds as potent and selective anticancer agents.

Anticancer Activity: Targeting Key Signaling Pathways

The anticancer efficacy of ethyl thiazole-2-carboxylate derivatives often stems from their ability to inhibit various protein kinases that are crucial for tumor growth, proliferation, and survival.

The c-Met proto-oncogene, which encodes the hepatocyte growth factor receptor, is a key target in cancer therapy.[4] Dysregulation of the c-Met signaling pathway is implicated in a wide array of human cancers, promoting tumor invasion, metastasis, and angiogenesis.[4] Several ethyl thiazole-2-carboxylate derivatives have been identified as potent c-Met kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Thiazole-containing compounds have demonstrated significant potential as VEGFR-2 inhibitors.[6][7]

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases.[8] Their overexpression and hyperactivity are hallmarks of several cancers, particularly breast cancer, leading to increased cell proliferation and survival.[1][8] Dual inhibition of EGFR and HER2 is a promising therapeutic strategy, and various thiazole derivatives have been developed for this purpose.[9]

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[10] Its aberrant activity is a common feature in cancer cells.[10] Inhibition of CDK2 by small molecules, including thiazole derivatives, can lead to cell cycle arrest and apoptosis.[11][12][13]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected ethyl thiazole-2-carboxylate derivatives against various cancer cell lines.

Table 1: c-Met Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| Foretinib | c-Met | - | [14] |

| 51am | c-Met | - | [14] |

| 51am | c-Met H1094R | 93.6 | [14] |

| 51am | c-Met D1228H | 29.4 | [14] |

| 51am | c-Met Y1230H | 45.8 | [14] |

Table 2: VEGFR-2 Kinase Inhibitory Activity

| Compound | Target | IC50 (µM) | Reference |

| Sorafenib | VEGFR-2 | - | [6][7] |

| Compound 4c | VEGFR-2 | 0.15 | [6][7] |

Table 3: EGFR and HER2 Kinase Inhibitory Activity

| Compound | Target | IC50 (µM) | Reference |

| Lapatinib | EGFR | 0.0061 | [9] |

| Lapatinib | HER2 | 0.0172 | [9] |

| Compound 18c | EGFR | 0.00498 | [9] |

| Compound 18c | HER2 | 0.00985 | [9] |

| Compound 21a | EGFR | 0.0058 | [9] |

| Compound 21a | HER2 | 0.0142 | [9] |

| Compound 18b | EGFR | 0.00704 | [9] |

| Compound 18b | HER2 | 0.0163 | [9] |

Table 4: Cytotoxicity against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Doxorubicin | MCF-7 | - | [15] |

| 5b | MCF-7 | 0.48 | [15] |

| 5b | A549 | 0.97 | [15] |

| Staurosporine | MCF-7 | 6.77 | [6][7] |

| Staurosporine | HepG2 | 8.4 | [6][7] |

| 4c | MCF-7 | 2.57 | [6][7] |

| 4c | HepG2 | 7.26 | [6][7] |

| Lapatinib | MCF-7 | 7.45 | [9] |

| 18b | HepG2 | 3.57 | [9] |

| 18c | HepG2 | 0.97 | [9] |

| 21a | HepG2 | 2.15 | [9] |

Experimental Workflow for Drug Discovery

The development of novel ethyl thiazole-2-carboxylate derivatives as anticancer agents typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Conclusion

Ethyl thiazole-2-carboxylate and its derivatives represent a highly promising class of compounds in the field of drug discovery. Their synthetic tractability allows for the generation of diverse chemical libraries, while their inherent biological activities provide a solid foundation for the development of novel therapeutics. The demonstrated efficacy of these compounds as potent inhibitors of key oncogenic kinases underscores their potential in the development of next-generation anticancer agents. Further exploration of their structure-activity relationships, optimization of their pharmacokinetic profiles, and in-depth investigation of their mechanisms of action will undoubtedly pave the way for their translation into clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. The Cyclin-dependent Kinase Cdk2 Regulates Thymocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cdk1 and Cdk2 complexes (cyclin dependent kinases) in apoptosis: a role beyond the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Renaissance of the Thiazole Scaffold: A Technical Guide to Its Diverse Applications

Abstract: The thiazole ring, a five-membered sulfur and nitrogen-containing heterocycle, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[3][4] Thiazole-based compounds are integral to numerous clinically approved drugs, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][5] This technical guide provides an in-depth overview of the therapeutic applications of thiazole derivatives for researchers, scientists, and drug development professionals. It details the mechanisms of action, summarizes key quantitative bioactivity data, provides detailed experimental protocols for evaluation, and visualizes the critical signaling pathways involved.

Introduction to the Thiazole Moiety

Thiazole is an aromatic heterocyclic compound that serves as a fundamental building block in the design of bioactive molecules.[1] Its aromaticity and the presence of sulfur and nitrogen atoms allow for diverse substitution patterns, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This versatility has led to the inclusion of the thiazole ring in numerous approved drugs, including the anticancer agent Dasatinib, the antibiotic Sulfathiazole, and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[3][5][6] The ongoing research into thiazole derivatives continues to uncover novel compounds with significant potential to address unmet medical needs across various disease areas.[4]

Anticancer Applications

Thiazole derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer.[7][8] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells, such as protein kinases and the PI3K/Akt/mTOR pathway.[7][9] Clinically approved drugs like Dasatinib and Ixazomib validate the potential of this scaffold in oncology.[7]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which thiazole-based compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and migration.[10]

-

BCR-ABL and Src Family Kinase Inhibition: Dasatinib, a potent thiazole-containing drug, is a multi-targeted kinase inhibitor. Its primary targets include the BCR-ABL fusion protein, characteristic of Chronic Myeloid Leukemia (CML), and Src family kinases (SFKs).[3] By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways like RAS/MAPK and PI3K/Akt, which ultimately leads to the apoptosis of cancer cells.[3][11]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth and survival and is often hyperactivated in cancer.[4][12] Several novel thiazole derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[7][12] These compounds block the phosphorylation cascade, leading to cell cycle arrest and apoptosis.[7]

Signaling Pathway Diagrams

Caption: Dasatinib inhibits BCR-ABL and Src kinases, blocking proliferation pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT (Assay protocol [protocols.io]

- 12. broadpharm.com [broadpharm.com]

A Technical Guide to Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate: Physicochemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into the compound's characteristics.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO₂S | [1] |

| Molecular Weight | 267.73 g/mol | [1] |

| Physical Form | Solid | |

| CAS Number | 75680-91-0 | [1] |

| IUPAC Name | This compound | |

| SMILES String | O=C(OCC)C1=NC(C(C=C2)=CC=C2Cl)=CS1 | |

| InChI Key | RCSJMEGGOPRTDG-UHFFFAOYSA-N | |

| Melting Point | Data not available for this specific compound. For comparison, similar 4-(4-chlorophenyl)thiazole derivatives exhibit melting points in the range of 176-282 °C. | [2] |

| Boiling Point | Data not available. | |

| Solubility | Data not available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | |

| Storage Conditions | 2-8°C, sealed, dry | [1] |

Synthesis and Characterization

A standard and effective method for the synthesis of this compound is the Hantzsch thiazole synthesis. Below is a detailed experimental protocol based on established methodologies for similar thiazole derivatives.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

-

Ethyl 2-chloroacetoacetate

-

4-chlorothiobenzamide

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorothiobenzamide (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl 2-chloroacetoacetate (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Characterization

The structure and purity of the synthesized compound can be confirmed using the following spectroscopic techniques. Expected spectral data, based on closely related compounds, are provided.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons of the chlorophenyl ring (two doublets), and a singlet for the thiazole proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal signals for the carbonyl carbon of the ester, the carbons of the thiazole and chlorophenyl rings, and the ethyl group carbons.

-

IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (267.73 g/mol ), along with a characteristic [M+2]⁺ peak due to the chlorine isotope.

Potential Biological Activities and Signaling Pathways

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The presence of the 4-chlorophenyl substituent is often associated with enhanced potency.

Antimicrobial and Antiparasitic Activity

Compounds containing the 4-(4-chlorophenyl)thiazole scaffold have demonstrated significant activity against various pathogens. Studies have shown that these compounds can be effective against Leishmania amazonensis and Trypanosoma cruzi, the parasites responsible for leishmaniasis and Chagas disease, respectively[2]. The proposed mechanism often involves the inhibition of essential parasitic enzymes or disruption of the parasite's cellular integrity.

Anticancer Activity

Several thiazole derivatives have been investigated as potential anticancer agents. A notable mechanism of action for some related compounds is the inhibition of tubulin polymerization[3]. By interfering with the dynamics of microtubules, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. The 4-chlorophenyl group can enhance the binding affinity of the molecule to the colchicine binding site on tubulin.

Below is a diagram illustrating the proposed mechanism of tubulin polymerization inhibition.

Caption: Proposed mechanism of tubulin polymerization inhibition.

Stem Cell Differentiation

Interestingly, a structurally similar compound, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, has been identified as a potent inducer of Oct3/4 expression[4]. Oct3/4 is a key transcription factor that maintains pluripotency in embryonic stem cells. Small molecules that can modulate Oct3/4 expression are of significant interest for regenerative medicine and the generation of induced pluripotent stem cells (iPSCs). This suggests that this compound could also be investigated for its potential role in cellular reprogramming and differentiation pathways.

The following diagram outlines a simplified workflow for identifying small molecule inducers of pluripotency.

Caption: Workflow for identifying inducers of pluripotency.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug development. Its synthesis is achievable through well-established synthetic routes, and its structural features suggest a range of potential biological activities, including antimicrobial, antiparasitic, and anticancer effects. Further investigation into its specific mechanisms of action and biological targets is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers to build upon in their exploration of this promising compound.

References

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic and synthetic aspects of the thiazole derivative, Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate. Despite a comprehensive search of available scientific literature and chemical databases, direct experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this specific compound has not been publicly reported. However, to facilitate research and development efforts, this document provides a detailed overview of the expected spectroscopic data and a general synthetic methodology based on closely related analogs. The presented information serves as a valuable reference for the synthesis and characterization of this and similar molecules.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Thiazole derivatives are known to exhibit a wide range of biological activities. The structural features of this compound, including the 4-chlorophenyl group, the thiazole core, and the ethyl carboxylate moiety, make it a valuable scaffold for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is crucial for the confirmation of its synthesis and for quality control in any subsequent applications.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group, the aromatic protons of the chlorophenyl ring, and the proton on the thiazole ring.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | Thiazole-H5 |

| ~7.90 | d | 2H | Ar-H (ortho to Cl) |

| ~7.45 | d | 2H | Ar-H (meta to Cl) |

| ~4.40 | q | 2H | -OCH₂CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 | C=O (ester) |

| ~158.0 | Thiazole-C2 |

| ~148.0 | Thiazole-C4 |

| ~135.0 | Ar-C (ipso to Cl) |

| ~132.0 | Ar-C (ipso to thiazole) |

| ~129.5 | Ar-CH (meta to Cl) |

| ~128.0 | Ar-CH (ortho to Cl) |

| ~118.0 | Thiazole-C5 |

| ~62.0 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Note: These are estimated chemical shifts.

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic/thiazole) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1550 | Medium | C=N stretch (thiazole) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~281/283 | [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes) |

| ~253/255 | [M - C₂H₄]⁺ |

| ~208/210 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis and spectroscopic characterization of this compound, based on established literature methods for similar compounds.

Synthesis: Hantzsch Thiazole Synthesis

A common and effective method for the synthesis of this class of compounds is the Hantzsch thiazole synthesis.

-

Step 1: Synthesis of Ethyl 2-chloroacetoacetate. Thioamides can be reacted with α-haloketones to form the thiazole ring. In this case, ethyl oxalyl chloride can be reacted with a suitable chlorinating agent.

-

Step 2: Synthesis of 4-chlorothiobenzamide. 4-chlorobenzaldehyde is reacted with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or dioxane.

-

Step 3: Cyclization. Ethyl 2-chloroacetoacetate is reacted with 4-chlorothiobenzamide in a solvent such as ethanol or acetone, often in the presence of a base like pyridine or sodium bicarbonate, to yield this compound. The reaction mixture is typically refluxed for several hours. The product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration, followed by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

The structural confirmation of the synthesized compound would be performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer, with techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.

Conclusion

Crystal Structure Analysis of Ethyl Thiazole Carboxylate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Ethyl thiazole carboxylate analogs, in particular, have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4][5] Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction (SC-XRD) is paramount for rational drug design and structure-activity relationship (SAR) studies.[4][6] This technical guide provides an in-depth overview of the crystal structure analysis of ethyl thiazole carboxylate analogs, summarizing key crystallographic data, detailing experimental protocols, and illustrating relevant workflows.

Data Presentation: Crystallographic Data of Ethyl Thiazole Carboxylate Analogs

The following tables summarize representative crystallographic data for a selection of ethyl thiazole carboxylate analogs reported in the literature. This data provides insights into the molecular geometry and packing of these compounds in the solid state.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Compound 1 | Compound 2 | Compound 3 |

| Empirical Formula | C₂₁H₂₂N₂O₂S | C₁₈H₁₅N₃O₄S | C₁₄H₁₁N₃O₄S |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n | P2₁/n |

| a (Å) | - | - | 20.6433(8) |

| b (Å) | - | - | 6.9795(3) |

| c (Å) | - | - | 20.9482(8) |

| α (°) | 90 | 90 | 90 |

| β (°) | - | - | 112.440(1) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | - | - | 2789.67(19) |

| Z | - | - | 8 |

| R-factor (%) | - | - | 3.44 |

| Reference | [7] | [7] | [8] |

Note: Dashes indicate data not explicitly available in the provided search results. Compound 1 is ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate, Compound 2 is ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate[7], and Compound 3 is ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate[8].

Table 2: Selected Bond Lengths and Angles for Thiazole Core

| Bond/Angle | Typical Range (Å/°) | Observations |

| S–C(2) | 1.71 - 1.75 | - |

| S–C(5) | 1.70 - 1.74 | - |

| N–C(2) | 1.30 - 1.34 | - |

| N–C(4) | 1.37 - 1.41 | - |

| C(4)–C(5) | 1.34 - 1.38 | - |

| C–S–C Angle | 89.0 - 90.5 | The C-S-C angle in some reported analogs is approximately 89.70° to 89.94°.[7] |

Note: This table provides typical ranges observed in thiazole derivatives. The planarity of the thiazole ring is a common feature, with some degree of electron delocalization present.[7][9]

Experimental Protocols

The determination of the crystal structure of ethyl thiazole carboxylate analogs involves a multi-step process, from synthesis to data analysis.

Synthesis of Ethyl Thiazole Carboxylate Analogs

A common synthetic route for ethyl 2-aminothiazole-4-carboxylate and its derivatives is the Hantzsch thiazole synthesis.[5][10][11]

General Procedure:

-

A mixture of a thiourea or thioamide derivative (e.g., thiourea) and an α-haloketone (e.g., ethyl 3-bromopyruvate) is prepared in a suitable solvent, typically ethanol.[10][11]

-

The reaction mixture is stirred at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1 hour).[10][11]

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The cooled mixture is poured into ice water to precipitate the product.[10][11]

-

The resulting solid is collected by filtration, washed with water, and dried to yield the desired ethyl thiazole carboxylate analog.[10][11]

Further modifications can be introduced by reacting the initial product with various reagents to obtain a library of analogs.[12]

Single-Crystal X-ray Diffraction (SC-XRD)